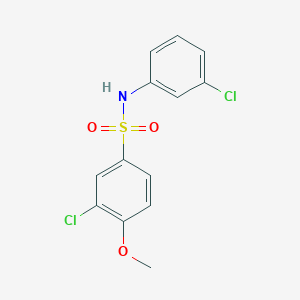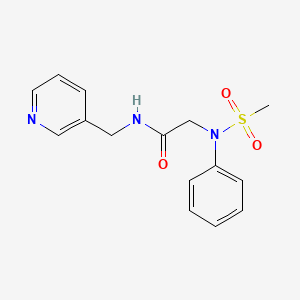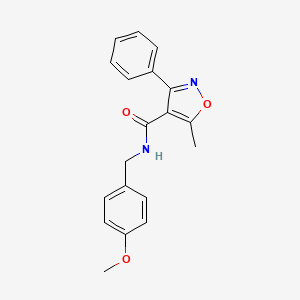
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. The unique structural features of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole have made it a promising candidate for various applications, including medicinal chemistry, materials science, and chemical biology.
作用機序
The mechanism of action of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been suggested to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and DNA polymerase α, which are involved in DNA replication and cell division. Additionally, it has been reported to induce the expression of certain genes involved in apoptosis, such as p53 and Bax. It has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its potent antitumor activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One of the most important directions is the development of new analogs with improved pharmacological properties, such as solubility and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Furthermore, the in vivo efficacy and safety of this compound need to be evaluated in animal models before it can be considered for clinical trials. Finally, the potential applications of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in other fields, such as materials science and chemical biology, need to be explored.
合成法
The synthesis of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction between 2-cyclohexylethylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
The unique structural features of 5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole have made it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)14-9-7-13(8-10-14)16-17-15(22-18-16)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOQBXXSVIUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7002148 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)


![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)

![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)